

# Bevasiranib COBALT Trial: A Comparative Analysis of a Terminated Phase III Study

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Bevasiranib |           |
| Cat. No.:            | B13771529   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and analysis of the **Bevasiranib** COBALT (Combining **Bevasiranib** And Lucentis Therapy) trial. The Phase III clinical trial was designed to evaluate the efficacy and safety of **bevasiranib**, a small interfering RNA (siRNA) therapeutic, as a maintenance therapy for wet age-related macular degeneration (AMD). However, the trial was prematurely terminated, and as a result, a complete statistical validation of the data is not publicly available. This guide summarizes the available information on the trial's design, experimental protocols, and the circumstances surrounding its termination, offering valuable insights for researchers in the field of ophthalmology and drug development.

### **Overview of the COBALT Trial**

The COBALT study was a Phase III, randomized, double-blinded, parallel-assignment clinical trial intended to assess the efficacy of **bevasiranib** in maintaining visual acuity in patients with wet AMD who had been initially treated with ranibizumab (Lucentis®).[1][2] The trial was terminated following a recommendation from the Independent Data Monitoring Committee (IDMC), which concluded that the study was unlikely to meet its primary endpoint.[1][3][4][5]

Note on Data Availability: Detailed quantitative data and the full statistical analysis from the COBALT trial have not been publicly released following its early termination.[6] Therefore, a direct statistical validation and comparison of **bevasiranib**'s performance against the alternative (Lucentis® monotherapy) based on the COBALT trial's results cannot be provided.



The information presented here is based on the publicly available trial design and announcements regarding its termination.

## **Experimental Protocols**

The COBALT trial was designed to compare the safety and effectiveness of two different dosing regimens of **bevasiranib** as a maintenance therapy against ranibizumab monotherapy.[6][7]

Patient Population: The trial enrolled over 330 patients with wet AMD.[2][7]

Trial Design: The study consisted of three treatment arms[8]:

- Arm 1 (Control): Patients received intravitreal injections of ranibizumab (0.5 mg) every 4 weeks.[9]
- Arm 2 (**Bevasiranib** 8-week): Patients initially received three monthly injections of ranibizumab. Following this induction phase, they received intravitreal injections of **bevasiranib** every 8 weeks as a maintenance therapy.[8][9]
- Arm 3 (Bevasiranib 12-week): Similar to Arm 2, patients received three initial monthly
  injections of ranibizumab, followed by intravitreal injections of bevasiranib every 12 weeks
  for maintenance.[8][9]

#### **Endpoints:**

- Primary Endpoint: The primary efficacy measure was the proportion of patients who avoided a loss of three or more lines of vision at week 60.[8]
- Secondary Endpoint: A key secondary endpoint was the proportion of patients who achieved a successful visual acuity outcome without the need for rescue therapy with ranibizumab.[8]

# **Comparison of Treatment Arms in the COBALT Trial**



| Feature                         | Control Arm<br>(Lucentis®<br>Monotherapy)                                | Bevasiranib<br>Maintenance Arm 1                                         | Bevasiranib<br>Maintenance Arm 2                                         |
|---------------------------------|--------------------------------------------------------------------------|--------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Investigational Drug            | Ranibizumab<br>(Lucentis®)                                               | Bevasiranib                                                              | Bevasiranib                                                              |
| Initial Treatment               | Ranibizumab                                                              | Three monthly injections of Ranibizumab                                  | Three monthly injections of Ranibizumab                                  |
| Maintenance Dosing<br>Frequency | Every 4 weeks                                                            | Every 8 weeks                                                            | Every 12 weeks                                                           |
| Primary Outcome<br>Measure      | Proportion of patients<br>avoiding ≥3 lines of<br>vision loss at week 60 | Proportion of patients<br>avoiding ≥3 lines of<br>vision loss at week 60 | Proportion of patients<br>avoiding ≥3 lines of<br>vision loss at week 60 |

## **Bevasiranib's Proposed Mechanism of Action**

**Bevasiranib** is an siRNA therapeutic designed to silence the expression of vascular endothelial growth factor (VEGF), a key protein involved in the abnormal blood vessel growth characteristic of wet AMD.





Click to download full resolution via product page

Caption: Proposed RNAi mechanism of action for **Bevasiranib**.

## **COBALT Trial Experimental Workflow**

The following diagram illustrates the planned workflow for a patient participating in the **Bevasiranib** maintenance arms of the COBALT trial.





Click to download full resolution via product page

Caption: Experimental workflow for the COBALT trial's **Bevasiranib** arms.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bevasiranib (Cand5) Wet AMD Discontinued | amdbook.org [amdbook.org]
- 2. Opko Health Initiates Phase 3 Trial of Bevasiranib for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. ophthalmologyweb.com [ophthalmologyweb.com]
- 5. Opko Health, Inc. Announces Update on Phase III Clinical Trial of Bevasiranib; Company Decided to Terminate Clinical Study - BioSpace [biospace.com]
- 6. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opko Health Doses First Patient in Phase 3 COBALT Trial of Bevasiranib for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]
- 8. Clinical Trial Spotlight | Retinal Physician [retinalphysician.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Bevasiranib COBALT Trial: A Comparative Analysis of a Terminated Phase III Study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13771529#statistical-validation-of-data-from-the-bevasiranib-cobalt-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com